molecular formula C16H12ClNO3S B11520191 Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate

Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate

Cat. No.: B11520191
M. Wt: 333.8 g/mol
InChI Key: NQEBBEHAPNZEDR-UHFFFAOYSA-N
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Description

Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate is a chemical compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate typically involves the reaction of quinolin-8-ol with 5-chloro-2-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of quinolin-8-yl 5-chloro-2-methylbenzenesulfonic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of quinolin-8-yl 5-amino-2-methylbenzenesulfonate or quinolin-8-yl 5-thio-2-methylbenzenesulfonate.

Scientific Research Applications

Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Quinolin-8-yl 5-chloro-2-ethoxybenzenesulfonate
  • Quinolin-8-yl 5-chloro-2-methylbenzenesulfonamide
  • Quinolin-8-yl 5-chloro-2-methylbenzenesulfonic acid

Comparison: Quinolin-8-yl 5-chloro-2-methylbenzenesulfonate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C16H12ClNO3S

Molecular Weight

333.8 g/mol

IUPAC Name

quinolin-8-yl 5-chloro-2-methylbenzenesulfonate

InChI

InChI=1S/C16H12ClNO3S/c1-11-7-8-13(17)10-15(11)22(19,20)21-14-6-2-4-12-5-3-9-18-16(12)14/h2-10H,1H3

InChI Key

NQEBBEHAPNZEDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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